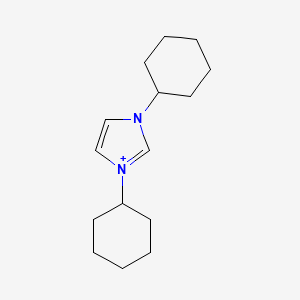

1,3-dicyclohexyl-1H-imidazol-3-ium

Beschreibung

BenchChem offers high-quality 1,3-dicyclohexyl-1H-imidazol-3-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dicyclohexyl-1H-imidazol-3-ium including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H25N2+ |

|---|---|

Molekulargewicht |

233.37 g/mol |

IUPAC-Name |

1,3-dicyclohexylimidazol-1-ium |

InChI |

InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |

InChI-Schlüssel |

OTZSBKIHBGXKOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the pKa of 1,3-dicyclohexyl-1H-imidazol-3-ium and its Role in N-Heterocyclic Carbene Generation

Introduction: The Central Role of pKa in N-Heterocyclic Carbene Chemistry

N-Heterocyclic Carbenes (NHCs) have emerged from chemical curiosities to indispensable tools in modern synthetic chemistry, lauded for their exceptional performance as ligands in organometallic catalysis and as potent organocatalysts in their own right.[1][2] The most common and practical route to these powerful reactive intermediates is the deprotonation of their stable, crystalline precursors, typically imidazolium or imidazolinium salts.[3][4][5]

The efficiency and success of this deprotonation are fundamentally governed by a single, critical parameter: the acid dissociation constant (pKa) of the imidazolium salt at the C2-proton. This value dictates the strength of the base required to generate the free carbene, influences the stability and nucleophilicity of the resulting NHC, and ultimately impacts its catalytic efficacy.[1][4]

This guide provides an in-depth analysis of the pKa value of 1,3-dicyclohexyl-1H-imidazol-3-ium chloride, the precursor to the sterically demanding and electron-rich NHC, 1,3-dicyclohexylimidazol-2-ylidene (ICy). We will explore an evidence-based estimation of its pKa, detail a validated protocol for its deprotonation, and explain the critical causality behind each experimental choice to ensure reproducible and efficient NHC generation for research and development applications.

Section 1: The Acid-Base Equilibrium of NHC Generation

The generation of an NHC from its imidazolium salt precursor is a classic acid-base reaction. The imidazolium cation acts as a Brønsted acid, donating the proton at the C2 position to a sufficiently strong base. The resulting conjugate base is the desired N-heterocyclic carbene.

The position of this equilibrium is directly related to the pKa of the imidazolium salt and the pKa of the conjugate acid of the base used. For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of the imidazolium salt, driving the equilibrium towards the formation of the free carbene.[6]

Figure 2. Experimental workflow for the in situ generation of ICy.

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1,3-dicyclohexyl-1H-imidazol-3-ium chloride (1.0 equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (or other suitable solvent) via cannula or syringe to create a suspension (concentration typically 0.1-0.5 M).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm upon base addition.

-

Base Addition: Slowly add the strong base (e.g., KHMDS as a solution in THF, or NaH as a powder, 1.0-1.1 equivalents) to the stirring suspension.

-

Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Complete deprotonation is often indicated by the imidazolium salt dissolving to form a clear or colored solution.

-

Confirmation (Self-Validation): For validation, a small aliquot can be taken, quenched with D₂O, and analyzed by ¹H NMR to confirm the absence of the characteristic C2-H proton signal (typically a singlet >9 ppm).

-

Usage: The resulting solution of the free NHC is now ready for the addition of the substrate and other reagents for the intended catalytic reaction. [6][7]

Conclusion

The pKa of an NHC precursor is the foundational parameter that informs the entire process of carbene generation. For 1,3-dicyclohexyl-1H-imidazol-3-ium, a data-driven estimate places its pKa in the 23.5-24.5 range in DMSO, signifying a relatively basic resulting carbene that requires a strong base for its formation. The key to successful and reproducible generation of the ICy carbene lies in the meticulous choice of a strong, non-nucleophilic base and the strict exclusion of water and protic impurities. By understanding the causal relationships between pKa, base strength, and potential side reactions, researchers can confidently and efficiently harness the catalytic power of this versatile N-heterocyclic carbene.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress of N-Heterocyclic Carbene Complexes Synthesized by Poly-imidazolium Salts [sioc-journal.cn]

- 4. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]

- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pKas of the conjugate acids of N-heterocyclic carbenes in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Basicity Scales for N-Heterocyclic Carbenes in DMSO: Implications on the Stabilities of N-Heterocyclic Carbene and CO2 Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3-dicyclohexyl-1H-imidazol-3-ium chloride 97% | CAS: 181422-72-0 | AChemBlock [achemblock.com]

- 16. 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | 181422-72-0 [chemicalbook.com]

- 17. beilstein-journals.org [beilstein-journals.org]

The Electronic and Steric Landscape of ICy: A Technical Guide to 1,3-Dicyclohexyl-1H-imidazol-3-ium Derived Carbenes

Executive Summary

N-heterocyclic carbenes (NHCs) have fundamentally reshaped organometallic catalysis and metallodrug development. Among them, 1,3-dicyclohexylimidazol-2-ylidene (ICy) occupies a unique niche. By replacing the rigid aromatic flanks of traditional NHCs (like IMes or IPr) with flexible, sp³-hybridized cyclohexyl rings, ICy delivers an exceptional balance of strong σ-donation and adaptable steric shielding[1]. This whitepaper dissects the quantitative electronic properties of ICy, explains the causality behind its structural design, and provides self-validating protocols for its synthesis and deployment in metal coordination.

Deconstructing the Electronic & Steric Profile of ICy

To rationally design catalysts or metallodrugs, scientists rely on two primary metrics: the Tolman Electronic Parameter (TEP) for electronic donation, and the Percent Buried Volume (%Vbur) for steric bulk[1].

ICy is characterized as a remarkably strong σ-donor. Infrared spectroscopy of its metal-carbonyl complexes reveals a TEP of 2049.7 cm⁻¹[2]. This low TEP value indicates that ICy pushes significant electron density into the metal center, enhancing the trans-effect and stabilizing highly reactive, quasi-cationic intermediates[2]. Sterically, ICy exhibits a %Vbur of 36.3%[3]. Unlike the rigid "wall-like" shielding of IPr, the cyclohexyl rings of ICy can undergo conformational flipping, allowing the ligand to dynamically adapt its steric profile to accommodate incoming substrates during catalytic cycles.

Table 1: Comparative Electronic and Steric Parameters of Common NHCs

| NHC Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Percent Buried Volume (%Vbur) | Steric Profile |

| ICy | 2049.7 | 36.3% | Flexible, moderate bulk |

| IMes | ~2050.0 | ~36.5% | Rigid, moderate bulk |

| IPr | ~2051.0 | ~44.5% | Rigid, high bulk |

| IAd | ~2044.0 | ~46.0% | Extremely bulky, strong donor |

(Data derived from established organometallic benchmarks[3],[2])

Mechanistic Causality in Ligand Design & Drug Development

The stability of the ICy carbene center is governed by a precise "push-pull" electronic mechanism. The adjacent nitrogen atoms exert a +M (mesomeric) effect, donating π-electron density into the empty p-orbital of the carbene carbon, while simultaneously exerting a -I (inductive) effect, withdrawing electron density through the σ-bonds[4].

Push-pull electronic stabilization of the ICy carbene center and metal coordination.

Application in Bioinorganic Chemistry

In drug development, particularly for Au(I)/Au(III) anticancer complexes, the choice of ICy is driven by strict causality. Gold-based therapeutics often fail in vivo because biological thiols (e.g., glutathione) rapidly displace weak ligands, deactivating the drug before it reaches its target (such as DNA or thioredoxin reductase)[4]. The strong σ-donating nature of ICy (evidenced by its low TEP) increases the electron density on the gold center, strengthening the Au-C bond via relativistic effects[4]. Concurrently, the 36.3% buried volume kinetically shields the metal core from nucleophilic attack, ensuring structural integrity in complex biological matrices[3].

Self-Validating Experimental Protocols

To leverage ICy in applications ranging from cross-coupling to medicinal chemistry, one must first synthesize its stable imidazolium salt precursor, followed by controlled metalation. The following protocols are engineered with built-in validation checkpoints.

Protocol 1: One-Pot Synthesis of ICy·HBF₄ Precursor

The synthesis of the 1,3-dicyclohexylimidazolium tetrafluoroborate (ICy·HBF₄) precursor is achieved via a multicomponent condensation[5]. Causality of Reagents: Aqueous HBF₄ is explicitly chosen over HCl. The non-coordinating tetrafluoroborate anion yields a highly crystalline, non-hygroscopic salt, bypassing the need for tedious chromatographic purification and ensuring long-term shelf stability.

Step-by-Step Methodology:

-

Imine Formation: Charge a reaction vessel with cyclohexylamine (2.0 equiv) and aqueous HBF₄ (1.0 equiv). Cool the vessel to manage the highly exothermic acid-base reaction.

-

Condensation: Slowly add glyoxal (1.0 equiv). Stir the mixture at room temperature until the intermediate N,N'-dicyclohexylethylenediimine forms.

-

Cyclization: Introduce paraformaldehyde (1.0 equiv), which acts as the C2 precarbenic unit. Heat the mixture to 70–80 °C to drive the cyclization forward[5].

-

Isolation: Cool the mixture to induce precipitation. Isolate the solid via vacuum filtration and wash with cold diethyl ether to remove unreacted amines.

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR in DMSO-d₆. The disappearance of the diimine signals and the emergence of a sharp, highly deshielded singlet (> 8.5 ppm) corresponding to the C2 imidazolium proton confirms successful ring closure.

Protocol 2: In Situ Generation and Copper Coordination ([(ICy)CuCl])

Copper-NHC complexes are vital transmetalating agents and catalysts. This protocol utilizes mild conditions to prevent the decomposition of sensitive Cu(I) species[6].

Step-by-Step Methodology:

-

Preparation: In an open-air flask, suspend ICy·HBF₄ (1.0 equiv) and CuCl (1.0 equiv) in reagent-grade acetone[6].

-

Deprotonation: Add triethylamine (NEt₃, 10.0 equiv). Causality: NEt₃ is a sufficiently strong base to deprotonate the imidazolium salt in the presence of a coordinating metal, yet mild enough to avoid side reactions common with strong bases like KOtBu[6].

-

Coordination: Stir the suspension at 60 °C for 60 minutes. The mixture will transition from a suspension to a more homogenous state as the complex forms[6].

-

Purification: Remove the solvent under reduced pressure and purify the residue via short-plug silica gel chromatography using a hexanes/EtOAc gradient[6].

Self-Validation Checkpoint: In the ¹H NMR spectrum (CDCl₃), the complete disappearance of the downfield C2 proton confirms quantitative deprotonation and metalation.

Workflow for ICy precursor synthesis and subsequent metal coordination.

References

- Source: researchgate.

- Source: researchgate.

- Title: A Comparative Guide to N-Heterocyclic Carbene (NHC)

- Source: acs.

- Title: Convenient preparation of copper(I)

- Title: Current Developments of N-Heterocyclic Carbene Au(I)/Au(III)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current Developments of N-Heterocyclic Carbene Au(I)/Au(III) Complexes toward Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Application Note: In Situ Generation of 1,3-Dicyclohexylimidazol-2-ylidene (ICy) for Transition Metal Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Content Focus: Mechanistic causality, self-validating protocols, and catalytic applications of the ICy carbene.

Executive Summary & Mechanistic Rationale

In the landscape of N-heterocyclic carbenes (NHCs), 1,3-dicyclohexylimidazol-2-ylidene (ICy) occupies a highly specialized niche. Compared to the ubiquitous, bulky aryl-substituted NHCs like IPr or IMes, ICy features sp³-hybridized cyclohexyl wingtip groups. This structural motif provides exceptionally strong σ-donation to the metal center while maintaining a moderate steric profile (percent buried volume, %V_bur). This unique combination makes ICy the ligand of choice for stabilizing low-valent transition metals—such as Ni(0), Cu(I), and Mo(0)—without sterically occluding the metal center from coordinating bulkier substrates 1.

However, the isolation of the free ICy carbene presents significant operational bottlenecks. Free ICy is highly sensitive to atmospheric moisture and oxygen, rapidly degrading via hydrolysis or dimerization. To bypass the rigorous glovebox techniques required to handle the free species, the industry standard is the in situ generation of the carbene directly from its bench-stable precursor, 1,3-dicyclohexyl-1H-imidazol-3-ium chloride (ICy·HCl) [[2]](). This guide details the thermodynamic principles, validated methodologies, and analytical cues for generating and trapping ICy in situ.

Thermodynamic Causality of Base and Solvent Selection

The deprotonation of an imidazolium salt to generate a free carbene requires overcoming the pKa of the C2-proton (approximately 21–24 in non-aqueous media). The success of in situ generation relies not just on the absolute basicity of the reagent, but on the thermodynamic sink provided by the reaction byproducts.

Causality of Reagent Choice: Alkoxide bases, particularly Potassium tert-butoxide (KOtBu) and Sodium tert-butoxide (NaOtBu), are the preferred reagents 3. While their aqueous pKa (~17) theoretically falls short of the imidazolium C2-H pKa, running the reaction in non-polar solvents (e.g., toluene or THF) strips the alkoxide of its solvation shell, drastically amplifying its kinetic basicity. Furthermore, the irreversible precipitation of the alkali chloride salt (KCl or NaCl) shifts the equilibrium entirely toward the free carbene.

Table 1: Reagent Selection for In Situ ICy Generation

| Base | Conjugate Acid pKa | Byproducts | Solubility (Toluene/THF) | Mechanistic & Application Notes |

| KOtBu | ~17 (water) | KCl, t-BuOH | High | Standard for Mo and Ni catalysis. Rapid kinetics driven by highly insoluble KCl precipitation. |

| NaOtBu | ~17 (water) | NaCl, t-BuOH | Moderate | Preferred for Cu-catalyzed diboration. Slower kinetics than KOtBu, allowing for controlled metalation. |

| KHMDS | ~26 (THF) | KCl, HN(TMS)₂ | Very High | Used when the t-BuOH byproduct from alkoxides poisons the active low-valent metal catalyst (e.g., Ni(0) cross-coupling) [[4]](). |

| Cs₂CO₃ | ~10 (water) | CsCl, H₂O, CO₂ | Low (Heterogeneous) | Mild base requiring elevated temperatures. Often utilized in robust Pd-catalyzed cross-couplings where strong bases degrade substrates. |

Experimental Workflow & Self-Validating Protocol

The following workflow illustrates the logical progression from stable precursors to the active catalytic species.

Fig 1. Workflow for the in situ generation and immediate metalation of the ICy carbene.

Protocol: In Situ Generation of (ICy)CuOt-Bu for Catalysis

This procedure is adapted from established methodologies for the copper-catalyzed diboration of ketones 5. It is designed as a self-validating system , meaning physical phase changes confirm the success of the chemical transformations.

Step 1: Preparation of the Precatalyst Mixture Inside an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with ICy·HCl (1.0 equiv) and sublimation-grade NaOtBu (1.1 equiv). Causality: A slight excess of base ensures complete deprotonation, preventing unreacted imidazolium protons from prematurely quenching the active metal catalyst later in the cycle.

Step 2: Solvent Addition & Deprotonation Add anhydrous, degassed toluene to achieve a 0.05 M concentration of the salt. Stir vigorously at room temperature for 45 minutes. Self-Validation Check: Initially, the mixture is a thick, heterogeneous suspension. As the reaction proceeds, the highly soluble free ICy carbene enters the solution, while a fine, dense white precipitate of NaCl forms at the bottom. The transition from a cloudy suspension to a clear solution over a distinct precipitate confirms successful deprotonation.

Step 3: Metalation Add CuCl (1.0 equiv) directly to the stirring mixture. Stir for an additional 2 hours at room temperature. Self-Validation Check: The successful formation of the (ICy)CuOt-Bu complex is indicated by the complete dissolution of the CuCl precursor. The solution will typically adopt a pale yellow/golden hue, confirming coordination.

Mechanistic Application: Diboration of Ketones

Once generated, the (ICy)CuOt-Bu complex acts as a highly potent catalyst. In the diboration of ketones, the moderate steric bulk of the cyclohexyl groups is critical. If a bulkier ligand like IPr were used, the ketone substrate would face severe steric repulsion during the insertion step. ICy allows the ketone to closely approach the Cu-B bond, facilitating rapid insertion 5.

Fig 2. Mechanism of (ICy)Cu-catalyzed ketone diboration highlighting the role of ICy in permitting substrate approach.

Troubleshooting & Analytical Validation

To ensure the integrity of the in situ generation, NMR spectroscopy should be used to track the disappearance of the precursor and the formation of the active species.

Table 2: Diagnostic NMR Shifts for ICy Generation

| Species | ¹H NMR (C2-H) | ¹³C NMR (C2-Carbene) | Physical / Visual Cue |

| ICy·HCl | ~9.5 – 10.5 ppm (s) | ~135 ppm | White crystalline powder, insoluble in non-polar solvents. |

| Free ICy | Absent | ~210 – 220 ppm | Complete dissolution in Toluene; fine alkali chloride precipitate forms. |

| (ICy)CuCl | Absent | ~180 – 185 ppm | Homogeneous solution; distinct color shift depending on the transition metal. |

Common Failure Modes:

-

Incomplete Deprotonation (Persistent C2-H Peak): Alkoxide bases are highly hygroscopic. If the base has absorbed moisture, it hydrolyzes to KOH/NaOH, which are completely insoluble and unreactive in toluene. Solution: Always use freshly sublimed alkoxides stored in an argon glovebox.

-

Catalyst Poisoning via Protonation: The in situ generation produces tert-butanol as a byproduct. For highly sensitive low-valent metals (e.g., Ni(0) cross-coupling systems), the presence of this alcohol can lead to off-cycle protonation of the metal 4. Solution: Switch the base to KHMDS, which generates volatile and sterically hindered hexamethyldisilazane instead of an alcohol.

References

-

Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry. 2

-

Technical University of Denmark (DTU). "Molybdenum-Catalyzed Dehydrogenative Synthesis of Imines from Alcohols and Amines." 3

-

Laitar, D. S. "Synthetic and Catalytic Studies of Group 11 N-Heterocyclic Carbene Complexes." MIT DSpace.1

-

Western Washington University. "Copper-Catalyzed Diboration of Ketones: Facile Synthesis of Tertiary α-Hydroxyboronate Esters." 5

-

Kelly, C. B., et al. (2022). "Mechanisms of the Nickel-Catalysed Hydrogenolysis and Cross-Coupling of Aryl Ethers." Thieme Connect. 4

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mabel.wwu.edu [mabel.wwu.edu]

Application Notes & Protocols: 1,3-Dicyclohexylimidazolium-Based Ionic Liquids in Green Chemistry

Introduction: The Need for Greener Solvents and the Rise of Imidazolium-Based Ionic Liquids

The principles of green chemistry mandate the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] A significant portion of chemical waste originates from volatile organic solvents (VOCs), which pose environmental and health risks.[1] Ionic liquids (ILs), defined as salts with melting points below 100°C, have emerged as a compelling alternative.[2][3][4] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them "designer solvents" for a new generation of chemical processes.[1][4]

Among the vast library of possible ILs, those based on the 1,3-dialkylimidazolium cation have been extensively studied.[5] This guide focuses specifically on the 1,3-dicyclohexyl-1H-imidazol-3-ium ([DCyHIm]⁺) cation. The bulky, non-planar cyclohexyl groups at the 1 and 3 positions of the imidazolium ring impart unique steric and electronic properties. These characteristics influence the IL's viscosity, solvent-solute interactions, and catalytic activity, making [DCyHIm]⁺-based ILs particularly interesting for specialized applications in green chemistry.

This document serves as a technical guide for researchers and drug development professionals, providing an in-depth look at the properties of [DCyHIm]⁺ ILs and detailed protocols for their application.

Physicochemical Properties: Tailoring the Solvent for the Task

The choice of anion paired with the [DCyHIm]⁺ cation is critical, as it dictates the resulting IL's physical and chemical properties.[1] Properties such as density, viscosity, and miscibility can be fine-tuned by selecting the appropriate anion.[1] While specific data for the [DCyHIm]⁺ cation is less common in generalized databases, we can infer expected trends from well-studied 1,3-dialkylimidazolium analogs.

| Property | Typical Range for Imidazolium ILs | Influence of [DCyHIm]⁺ Cation | Rationale and Significance |

| Melting Point (°C) | < 100 (often below room temp) | Potentially higher than smaller alkyl analogs | The bulky cyclohexyl groups can increase crystal lattice energy, potentially raising the melting point. However, they also disrupt perfect packing, often keeping it within the IL definition. |

| Thermal Stability (°C) | > 300 | High | The stable aromatic imidazolium core and saturated cyclohexyl groups contribute to high thermal stability, allowing for reactions at elevated temperatures.[4] |

| Viscosity (cP at 25°C) | 50 - 500+ | High | The large, sterically hindered cyclohexyl groups significantly increase van der Waals forces and restrict ion mobility, leading to higher viscosity compared to ILs with smaller alkyl chains like butyl or ethyl.[6] |

| Density (g/cm³ at 25°C) | 1.0 - 1.6 | Moderate to High | Generally denser than water.[7] The specific density is heavily influenced by the anion's mass. |

| Solubility | Varies with anion (e.g., acetate is water-soluble, PF₆⁻ is not) | Governed by the anion | The bulky cation can reduce water miscibility even with hydrophilic anions. This property is crucial for product separation and IL recycling.[8] |

Core Applications in Green Chemistry

The unique structure of the [DCyHIm]⁺ cation makes its corresponding ILs suitable for several key areas of green chemistry.

Advanced Reaction Media for Catalysis

Ionic liquids are excellent media for transition-metal-catalyzed reactions, such as the Heck C-C coupling reaction.[3][9] The high polarity of the IL can stabilize catalytic species and intermediates.[9] For palladium-catalyzed reactions, it has been shown that imidazolium-based ILs can do more than act as inert solvents; they can participate in the catalytic cycle by forming N-heterocyclic carbene (NHC) complexes with the metal center.[10] The bulky cyclohexyl groups of [DCyHIm]⁺ can create a specific steric environment around the metal, potentially influencing the selectivity of the reaction.

Solvents for Biomass Processing

Certain imidazolium ILs, particularly those with coordinating anions like acetate ([OAc]⁻), are highly effective at dissolving lignocellulosic biomass, such as wood and agricultural waste.[7][11][12] This dissolution process breaks down the complex structure of cellulose, hemicellulose, and lignin, making them accessible for conversion into biofuels and value-added chemicals.[13][14] While 1-ethyl-3-methylimidazolium acetate is commonly cited, the principles apply to other dialkylimidazolium acetates.[11][12][15] A hypothetical 1,3-dicyclohexylimidazolium acetate could offer different dissolution kinetics or selectivity due to its unique cation structure.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key applications.

Protocol: Synthesis of a [DCyHIm]⁺-Based Ionic Liquid

This protocol describes a general, two-step synthesis for 1,3-dicyclohexylimidazolium bromide ([DCyHIm][Br]), a common precursor for other ILs via anion metathesis. The synthesis involves the quaternization of an amine.[2]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of [DCyHIm][Br].

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-cyclohexylimidazole (1.0 eq), bromocyclohexane (1.1 eq), and a high-boiling-point solvent such as toluene.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 24-48 hours. The progress can be monitored by TLC or ¹H NMR.

-

Causality: Heating provides the activation energy for the Sₙ2 reaction, where the nitrogen on the imidazole ring attacks the carbon bonded to the bromine on the bromocyclohexane.[5] Using a slight excess of the alkylating agent ensures complete consumption of the starting imidazole.

-

-

Isolation: Cool the reaction mixture to room temperature. The product, [DCyHIm][Br], should precipitate as a solid. If it oils out, cooling in an ice bath may induce solidification.

-

Purification: Decant the solvent. Wash the solid product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.

-

Drying: Dry the purified white solid under high vacuum at 60-80°C for at least 12 hours to remove any residual solvent.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Palladium-Catalyzed Heck Reaction in [DCyHIm][PF₆]

This protocol details the Heck coupling of iodobenzene and ethyl acrylate using a palladium catalyst in a [DCyHIm]⁺-based IL. The use of ILs in the Heck reaction has been shown to enhance catalyst stability and recyclability.[3][10][16]

Diagram: Heck Reaction and Product Separation

Caption: Experimental workflow for the Heck reaction and subsequent product extraction.

Methodology:

-

Setup: To a reaction vial, add the ionic liquid, 1,3-dicyclohexylimidazolium hexafluorophosphate ([DCyHIm][PF₆]) (e.g., 2 mL).

-

Catalyst Addition: Add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 1 mol%).[10] Stir until dissolved. The IL helps stabilize the catalytic species.[9]

-

Reagent Addition: Add iodobenzene (1.0 eq), ethyl acrylate (1.2 eq), and a base, such as triethylamine (Et₃N, 1.5 eq).

-

Reaction: Seal the vial and heat the mixture to 100°C with vigorous stirring for 2-6 hours. Monitor the reaction by GC-MS analysis of small aliquots.

-

Causality: The base is required to neutralize the H-X acid formed during the catalytic cycle. The IL provides a polar medium that can facilitate the reaction and stabilize the palladium nanoparticles that may form, which can act as a reservoir for the active catalytic species.[9]

-

-

Product Extraction: After cooling to room temperature, add a non-polar organic solvent such as diethyl ether or hexane (e.g., 3 x 2 mL) to the vial. The product, ethyl cinnamate, is non-polar and will preferentially dissolve in the ether layer. The IL and the palladium catalyst are immiscible with ether and will remain as a separate phase.

-

Isolation: Carefully decant or pipette the ether layer. Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product.

-

IL Recycling: The remaining ionic liquid phase, containing the palladium catalyst, can be reused for subsequent reactions.[17][18][19] Simply add fresh reactants and base to begin the next cycle. Its efficiency may be tested over several cycles.[18]

Safety and Handling

-

General: Although ILs have negligible vapor pressure, they should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Toxicity: The toxicity of ionic liquids is an active area of research. Imidazolium-based ILs, particularly those with longer alkyl chains, can exhibit some level of toxicity.[5] Always consult the Safety Data Sheet (SDS) for the specific ionic liquid being used.

-

Disposal: Dispose of ionic liquid waste according to local, state, and federal regulations. Do not discharge directly into the environment.

Conclusion

1,3-dicyclohexylimidazolium-based ionic liquids represent a specialized class of green solvents. Their unique steric bulk provides a distinct chemical environment that can be exploited to influence reaction outcomes and physical properties. While their higher viscosity may be a consideration for some applications, their high thermal stability and potential for catalyst recycling make them valuable tools for developing more sustainable chemical processes. The protocols provided herein offer a starting point for researchers to explore the utility of these fascinating materials in their own work.

References

-

Earle, M. J., & Seddon, K. R. (2000). Highly recyclable, imidazolium derived ionic liquids of low antimicrobial and antifungal toxicity: A new strategy for acid catalysis. Green Chemistry, 2, 289-291. [Link]

-

Li, Z., et al. (2022). Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water. ACS Sustainable Chemistry & Engineering. [Link]

-

Dupont, J., et al. (2002). Transition-Metal Nanoparticles in Imidazolium Ionic Liquids: Recycable Catalysts for Biphasic Hydrogenation Reactions. Journal of the American Chemical Society. [Link]

-

Gao, H., et al. (2016). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry. [Link]

-

Benadla, M., et al. (2020). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. Molbank. [Link]

-

Gao, H., et al. (2016). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters. Semantic Scholar. [Link]

-

Uerdingen, M., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. ACS Publications. [Link]

-

Uerdingen, M., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. PMC. [Link]

-

Kim, K., et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Semantic Scholar. [Link]

-

Seddon, K. R., et al. (2000). Physical and chemical properties of ionic liquids based on the dialkylimidazolium cation. Inorganica Chimica Acta. [Link]

-

Calò, V., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]

-

Singh, S. K. (2014). Ionic Liquids As Green Solvents: Progress and Prospects. ResearchGate. [Link]

-

Binnemans, K., et al. (2010). Efficient Synthesis of 1,3-Dialkylimidazolium-Based Ionic Liquids: The Modified Continuous Radziszewski Reaction in a Microreactor Setup. ResearchGate. [Link]

-

Unknown Author. (2022). Green Solvents and Ionic Liquids-their Applications. IJNRD. [Link]

-

Unknown Author. (2018). Ionic liquids: A green solvent for organic synthesis. Curr Trends Pharm Pharm Chem. [Link]

-

Unknown Author. (2020). Ionic Liquid as Green Solvents. R Discovery. [Link]

-

Sheetal, S., et al. (2014). Ionic Liquids-Designer Solvents for Green Chemistry. International Journal of Basic Sciences and Applied Computing (IJBSAC). [Link]

-

Van Doorslaer, S. (2012). Halogen-free synthesis of 1,3-dialkylimidazolium ionic liquids. Scriptiebank. [Link]

-

Reddy, P. V. G. (2007). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]

-

Wang, G., et al. (2016). Physicochemical Properties of Functionalized 1,3-Dialkylimidazolium Ionic Liquids Based on Bis(fluorosulfonyl)imide Anion. Royal Society of Chemistry. [Link]

-

Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. [Link]

-

Li, A. Y. (2002). High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. Organic Letters. [Link]

-

Chen, J., et al. (2022). Metabolic engineering using acetate as a promising building block for the production of bio-based chemicals. PMC. [Link]

-

Xiao, J., et al. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics. [Link]

-

Marin-Batista, J. D., et al. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. ResearchGate. [Link]

-

de Souza, R. F., et al. (2010). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Arkivoc. [Link]

-

Liang, L., et al. (2018). Scale-up of biomass conversion using 1-ethyl-3-methylimidazolium acetate as the solvent. eScholarship, University of California. [Link]

-

Marin-Batista, J. D., et al. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. IDEAS/RePEc. [Link]

-

Marin-Batista, J. D., et al. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbsac.org [ijbsac.org]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. Scale-up of biomass conversion using 1-ethyl-3-methylimidazolium acetate as the solvent [escholarship.org]

- 12. Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion [ideas.repec.org]

- 13. Metabolic engineering using acetate as a promising building block for the production of bio‐based chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. audreyli.com [audreyli.com]

- 17. Highly recyclable, imidazolium derived ionic liquids of low antimicrobial and antifungal toxicity: A new strategy for acid catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting solubility issues of 1,3-dicyclohexyl-1H-imidazol-3-ium in non-polar solvents

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the phase-behavior and solubility bottlenecks of 1,3-dicyclohexyl-1H-imidazol-3-ium salts in non-polar media (e.g., toluene, hexane, diethyl ether).

Diagnostic FAQs: Understanding the Causality of Insolubility

Q1: Why does my 1,3-dicyclohexylimidazolium chloride precipitate immediately upon addition to toluene or hexane? A: The insolubility is a direct consequence of the compound's ionic nature. Imidazolium halides possess high lattice energies driven by strong electrostatic interactions between the localized positive charge on the imidazolium ring and the hard, dense chloride anion. Non-polar solvents like hexane (dielectric constant, ε ≈ 1.8) or toluene (ε ≈ 2.4) rely solely on weak van der Waals forces, which are thermodynamically insufficient to overcome the lattice enthalpy of the salt[1]. Consequently, the salt remains aggregated and crashes out of solution.

Q2: I need the imidazolium species in a non-polar solvent for a catalytic reaction, but I cannot use polar co-solvents. What is the mechanistic workaround? A: You have two primary pathways depending on your catalytic requirements:

-

Counterion Metathesis (Anion Exchange): Exchange the hard halide (Cl⁻) for a bulky, weakly coordinating anion (WCA) such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) or hexafluorophosphate (PF₆⁻). The bulky BArF⁻ anion delocalizes the charge and disrupts crystal packing, shifting the dissolution thermodynamics favorably toward non-polar solvation via anisotropic van der Waals interactions[2].

-

Deprotonation to Free N-Heterocyclic Carbene (NHC): If your end goal is to use the compound as an NHC ligand for metalation (e.g., Au, Pd, Cu), you can deprotonate the C2 position of the imidazolium ring. The resulting neutral 1,3-dicyclohexylimidazol-2-ylidene is highly lipophilic and readily soluble in toluene and hexane[3][4].

Q3: Can I use sonication or heating to force the chloride salt into solution? A: No. While heating may temporarily increase the kinetic energy of the system, the thermodynamic barrier remains too high for stable solvation. Upon cooling, the salt will rapidly recrystallize. A chemical modification (anion exchange or deprotonation) is strictly required for stable, self-validating non-polar solubility.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles of 1,3-dicyclohexyl-1H-imidazol-3-ium derivatives in various solvents at 298 K. This data dictates which form of the compound is appropriate for your target solvent system.

| Compound Form | Counterion / State | Hexane (ε=1.89) | Toluene (ε=2.38) | Dichloromethane (ε=8.93) | Water (ε=80.1) |

| Imidazolium Salt | Chloride (Cl⁻) | Insoluble | Insoluble | Moderately Soluble | Highly Soluble |

| Imidazolium Salt | Tetrafluoroborate (BF₄⁻) | Insoluble | Sparingly Soluble | Soluble | Soluble |

| Imidazolium Salt | BArF⁻ (WCA) | Sparingly Soluble | Soluble | Highly Soluble | Insoluble |

| Free NHC | Neutral (Deprotonated) | Highly Soluble | Highly Soluble | Highly Soluble (Reacts) | Decomposes |

Experimental Workflows & Protocols

To achieve solubility in non-polar solvents, select one of the following self-validating protocols based on whether you need a stable salt or an active carbene.

Protocol A: Counterion Exchange to BArF⁻ (Increasing Lipophilicity)

Purpose: To generate a lipophilic imidazolium salt stable in non-polar to slightly polar media without generating the reactive free carbene.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 1,3-dicyclohexylimidazolium chloride in a minimal volume of methanol (a polar protic solvent is required here to ensure complete ionic dissociation).

-

Reagent Addition: Add 1.05 eq of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) to the solution.

-

Stirring: Stir at room temperature for 12 hours. The metathesis is thermodynamically driven by the formation of NaCl.

-

Solvent Swap (Self-Validation Step): Evaporate the methanol under reduced pressure. Resuspend the crude mixture in dry dichloromethane (DCM). Validation: The bulky [ICy][BArF] salt will dissolve seamlessly, while the NaCl byproduct remains visibly insoluble as a white suspension.

-

Filtration: Filter the suspension through a pad of Celite to remove the NaCl.

-

Crystallization: Concentrate the filtrate and layer with hexane to precipitate the pure [ICy][BArF] salt. Dry under high vacuum.

Protocol B: Generation of Free 1,3-Dicyclohexylimidazol-2-ylidene (NHC)

Purpose: To generate the neutral, highly non-polar soluble active carbene ligand for downstream organometallic synthesis[4].

Step-by-Step Methodology:

-

Preparation (Glovebox Required): Ensure all glassware is oven-dried. Work under a strict inert atmosphere (N₂ or Argon) as the free carbene is highly sensitive to moisture and oxygen.

-

Suspension: Suspend 1.0 eq of 1,3-dicyclohexylimidazolium chloride in dry THF or toluene.

-

Base Addition: Slowly add 1.1 eq of Potassium tert-butoxide (KOtBu) or Potassium hexamethyldisilazide (KHMDS) at -78 °C.

-

Reaction (Self-Validation Step): Allow the mixture to warm to room temperature and stir for 2-4 hours. Validation: The suspension will change color (often becoming slightly yellow) as the neutral carbene forms and dissolves into the non-polar solvent, leaving behind insoluble KCl[5].

-

Filtration: Filter the mixture through a strict inert-atmosphere frit (or syringe filter) to remove the KCl salt.

-

Solvent Evaporation: Remove the solvent under vacuum to yield the free 1,3-dicyclohexyl-NHC, which can now be readily dissolved in pure hexane or toluene for subsequent reactions[4].

Solubility Troubleshooting Decision Matrix

Use the following logical workflow to determine the correct chemical intervention for your specific application.

Figure 1: Workflow for 1,3-dicyclohexylimidazolium non-polar solubility.

References

-

Title: Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities Source: nih.gov URL: 1

-

Title: N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts: synthesis, characterization, properties, and applications Source: nih.gov URL: 5

-

Title: CN111057199B - Aza-carbene-based nanogold surface polymer Source: google.com URL: 3

-

Title: In Pursuit of Next Generation N-Heterocyclic Carbene-Stabilized Copper and Silver Precursors for Metalorganic Chemical Vapor Deposition and Atomic Layer Deposition Processes Source: mdpi.com URL: 4

-

Title: [BMIm][BARF] imidazolium salt solutions in alkyl carbonate solvents Source: unifi.it URL: 2

Sources

- 1. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. CN111057199B - Aza-carbene-based nanogold surface polymer modification method - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts: synthesis, characterization, properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification & Recrystallization of 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl)

Core Principles & Material Science

1,3-Dicyclohexyl-1H-imidazol-3-ium chloride (ICy·HCl) is a critical precursor for N-heterocyclic carbene (NHC) catalysis, widely utilized in the synthesis of organometallic complexes (e.g., ruthenium, palladium, and copper catalysts)[1]. Despite its structural simplicity, the purification of ICy·HCl frequently presents a severe bottleneck in the laboratory.

The core issue stems from the chloride anion, which creates a strong hydrogen-bond acceptor network, rendering the salt extremely hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs water, disrupting its ionic crystal lattice and forming a viscous, intractable syrup rather than a free-flowing powder[2]. This trapped moisture is detrimental, as it directly quenches moisture-sensitive bases (e.g., KOtBu, KHMDS) used during downstream carbene generation, severely depressing catalytic yields.

Diagnostic Troubleshooting Workflow

Diagnostic workflow for troubleshooting and purifying crude ICy·HCl.

Frequently Asked Questions (FAQs)

Q: Why does my synthesized ICy·HCl form a viscous syrup instead of a crystalline powder? A: The physical state of ICy·HCl is entirely dependent on its hydration level. The chloride counterion is highly coordinating and hydrophilic. Atmospheric moisture acts as a plasticizer, breaking the ionic lattice interactions and forming a hydrated oil[2]. To prevent this, all handling post-synthesis must be conducted under strict Schlenk conditions or in a glovebox, and all extraction solvents must be rigorously dried.

Q: How do I recover ICy·HCl that has already absorbed water? A: Standard vacuum drying is ineffective because the water molecules are tightly bound within the ionic matrix. You must utilize azeotropic distillation . By dissolving the syrup in anhydrous toluene and evaporating it under reduced pressure, the toluene forms an azeotrope with the trapped water, physically pulling the moisture out of the matrix as it vaporizes. Repeating this process forces the transition from a syrup back to a dry, amorphous solid.

Q: Is there an alternative to the chloride salt that is easier to handle? A: Yes. If your specific catalytic cycle or organometallic synthesis does not strictly require the chloride counterion, performing an anion exchange to form 1,3-dicyclohexylimidazolium tetrafluoroborate (ICy·HBF₄) is highly recommended. The larger, less coordinating BF₄⁻ anion significantly reduces the salt's hygroscopicity. As demonstrated by , replacing HCl with aqueous HBF₄ during the one-pot synthesis yields a well-behaved, non-hygroscopic solid that can be easily recrystallized from isopropanol in open air[3].

Q: What is the optimal solvent system for recrystallizing ICy·HCl? A: The most reliable and self-validating system is a binary mixture of anhydrous dichloromethane (DCM) and anhydrous hexanes. ICy·HCl is highly soluble in polar aprotic solvents like DCM but completely insoluble in non-polar alkanes. By using an anti-solvent layering technique, you force a slow, thermodynamically controlled crystallization. This excludes trapped polar impurities and residual water, yielding high-purity, colorless crystals.

Validated Experimental Protocols

Protocol A: Azeotropic Drying and Recovery of Hydrated ICy·HCl

Causality: This protocol breaks the water-chloride hydrogen bonds using the thermodynamic driving force of a toluene-water azeotrope, allowing for the physical removal of water at low temperatures.

-

Dissolution: Dissolve the hydrated ICy·HCl syrup in 20 mL of anhydrous toluene per gram of crude product in a round-bottom flask. Mild heating (40°C) may be required to ensure complete dissolution.

-

Azeotropic Evaporation: Remove the solvent using a rotary evaporator set to a 45°C water bath. The solution will begin to foam as the water is pulled out of the matrix.

-

Iteration: Re-dissolve the resulting residue in another 20 mL of anhydrous toluene and evaporate again. Repeat this step for a total of three cycles to ensure complete water removal.

-

High Vacuum Desiccation: Transfer the resulting brittle, foamy solid to a Schlenk flask. Apply high vacuum (<0.1 Torr) for 12–16 hours at room temperature to remove trace toluene.

Protocol B: Rigorous Recrystallization via Anti-Solvent Layering

Causality: Slow diffusion of the non-polar anti-solvent (hexanes) into the polar solvent (DCM) gradually lowers the dielectric constant of the medium. This forces the ionic salt to nucleate and crystallize slowly, leaving organic impurities and oxidized byproducts in solution.

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the dried crude ICy·HCl in a minimum volume of anhydrous DCM (approximately 2–3 mL per gram).

-

Decolorization (Optional): If the solution is dark brown or yellow (indicating oxidation or unreacted glyoxal polymers), add 10% w/w activated charcoal. Stir for 15 minutes, then filter the suspension through a tightly packed pad of Celite under a blanket of nitrogen.

-

Layering: Transfer the clear DCM solution to a Schlenk tube or a tall crystallization vial. Carefully layer anhydrous hexanes (3 to 4 times the volume of DCM) directly on top of the DCM solution using a slow-drip syringe. Crucial: Do not agitate; the interface must remain undisturbed.

-

Crystallization: Cap the vessel tightly and leave it undisturbed at -20°C for 24 to 48 hours.

-

Isolation: Decant the supernatant via cannula or pipette. Wash the resulting colorless crystals with cold, anhydrous hexanes (2 × 5 mL).

-

Storage: Dry the crystals under high vacuum for 4 hours. Immediately transfer to a desiccator or argon-filled glovebox for long-term storage.

Quantitative Data Presentation

| Physicochemical Property | 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl) | 1,3-Dicyclohexylimidazolium Tetrafluoroborate (ICy·HBF₄) |

| Appearance | White to off-white solid (highly hygroscopic) | White crystalline solid (non-hygroscopic) |

| Optimal Recrystallization | Anhydrous DCM / Hexanes (Layering) | Isopropanol (Hot filtration/cooling) |

| High Solubility Solvents | DCM, Chloroform, Methanol, Water | DCM, Chloroform, Acetone |

| Insoluble Solvents | Hexanes, Diethyl ether, Toluene | Hexanes, Diethyl ether, Water (moderate) |

| Downstream Compatibility | Requires strict anhydrous bases (KHMDS, KOtBu) | Compatible with a wider range of bases |

| Storage Requirements | Glovebox or active vacuum desiccator | Standard ambient desiccator |

References

-

Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318-2325. URL:[Link]

-

Laitar, D. S., Tsui, E. Y., & Sadighi, J. P. (2006). Synthetic and Catalytic Studies of Group 11 N-Heterocyclic Carbene Complexes. Massachusetts Institute of Technology (DSpace@MIT). URL:[Link]

Sources

Technical Support Center: Minimizing Dimerization of Carbenes Derived from 1,3-Dicyclohexyl-1H-imidazol-3-ium

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-heterocyclic carbenes (NHCs), specifically those derived from 1,3-dicyclohexyl-1H-imidazol-3-ium salts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize carbene dimerization and maximize the success of your reactions.

I. Understanding the Challenge: The Wanzlick Equilibrium

The dimerization of N-heterocyclic carbenes to form tetraaminoethylenes is a phenomenon known as the Wanzlick equilibrium.[1] While initially proposed as a simple equilibrium between the carbene monomer and its dimer, it is now understood that this process can be influenced by several factors, including the presence of acid catalysts.[1][2] For unsaturated imidazol-2-ylidenes, such as the one derived from 1,3-dicyclohexyl-1H-imidazol-3-ium, the monomeric form is generally favored due to aromatic stabilization.[3] However, under certain experimental conditions, dimerization can still occur, leading to reduced catalytic activity or undesired side products.

The stability of an NHC and its propensity to dimerize is a delicate balance between steric and electronic effects.[4] The bulky cyclohexyl groups on the nitrogen atoms of 1,3-dicyclohexyl-1H-imidazol-2-ylidene provide significant steric hindrance, which disfavors the formation of the sterically congested dimer. Electronically, the nitrogen atoms stabilize the singlet carbene state through π-donation into the empty p-orbital of the carbene carbon.[3][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the generation and use of carbenes from 1,3-dicyclohexyl-1H-imidazol-3-ium salts.

Issue 1: Low or No Yield of the Desired Product

-

Question: I'm not observing the expected catalytic activity after adding a base to my 1,3-dicyclohexyl-1H-imidazol-3-ium salt. What could be the problem?

-

Answer: This is a common issue that can arise from several factors related to the generation and stability of the active NHC catalyst. The primary culprits are often incomplete deprotonation, carbene dimerization, or decomposition through side reactions.[6]

-

Troubleshooting Steps:

-

Verify Base Strength and Type: Ensure the base is strong enough to deprotonate the imidazolium salt. Non-nucleophilic, sterically hindered bases are highly recommended to avoid side reactions.[6] Good choices include potassium bis(trimethylsilyl)amide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[6][7] Strong, nucleophilic bases like hydroxides or some alkoxides can lead to ring-opening of the imidazolium precursor.[6]

-

Control Reaction Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to minimize the rate of potential side reactions.[6]

-

Ensure Anhydrous and Inert Conditions: N-heterocyclic carbenes are highly reactive and sensitive to moisture and oxygen.[7][8] All experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

-

Consider the Possibility of Dimerization: If the reaction conditions are not optimal, the generated carbene may dimerize. This is more likely with less sterically hindered NHCs, but can still be a factor. The choice of base and solvent can significantly influence the rate of dimerization.[9] For instance, using a weaker base like KOtBu can sometimes lead to direct dimer formation, whereas a stronger, bulkier base like KHMDS in a non-polar solvent mixture can yield the metastable free carbene.[9][10]

-

-

Issue 2: Characterization Data Suggests Dimer Formation

-

Question: My NMR or mass spectrometry data indicates the presence of a species with approximately double the mass of my expected carbene. How can I confirm this is the dimer and how do I prevent its formation?

-

Answer: The presence of a species with a molecular weight corresponding to the dimer is a strong indication that dimerization is occurring.

-

Confirmation:

-

Mass Spectrometry: Look for a molecular ion peak corresponding to the dimer's mass.

-

NMR Spectroscopy: The NMR spectrum of the dimer will be distinct from the imidazolium salt precursor and the monomeric carbene. The disappearance of the characteristic acidic proton signal of the imidazolium salt (often above 10 ppm in ¹H NMR) and the absence of the carbene carbon signal in ¹³C NMR (typically >200 ppm) are key indicators.

-

-

Prevention Strategies:

-

Optimize Steric Hindrance: While the cyclohexyl groups already provide significant bulk, for other systems, increasing the steric bulk of the N-substituents is a primary strategy to prevent dimerization.[4]

-

Judicious Choice of Base and Solvent: As mentioned, a very strong, non-nucleophilic, and sterically bulky base like KHMDS in a non-coordinating solvent such as a benzene/hexane mixture can favor the kinetic product, the free carbene, over the thermodynamic dimer.[9]

-

In Situ Generation: Generate the carbene in situ in the presence of the substrate.[8] This allows the carbene to react with the substrate as it is formed, minimizing the opportunity for it to encounter another carbene molecule and dimerize.

-

Use of NHC Precursors that Avoid Strong Bases: Consider alternative methods for generating the NHC that do not require a strong base, such as the use of NHC-CO₂ adducts or NHC-hydrogencarbonate salts.[8] These can generate the active NHC upon heating, releasing CO₂ and, in the case of the hydrogencarbonate, water.

-

-

Issue 3: Inconsistent Reaction Outcomes

-

Question: I am getting variable yields and reaction times. What could be causing this inconsistency?

-

Answer: Inconsistent results often point to subtle variations in experimental conditions that affect the concentration of the active carbene catalyst.

-

Troubleshooting Checklist:

-

Purity of Reagents: Ensure the imidazolium salt, base, and solvent are of high purity and completely dry. Trace amounts of water or protic impurities can quench the carbene or catalyze dimerization.[2][11]

-

Inert Atmosphere Integrity: Check for leaks in your Schlenk line or glovebox setup. Even small amounts of oxygen can degrade the carbene.

-

Temperature Control: Maintain consistent temperatures during the deprotonation and reaction steps.

-

Stirring and Addition Rate: Ensure efficient stirring to maintain a homogeneous mixture, especially during the addition of the base. Slow, controlled addition of the base is crucial.[6]

-

-

III. Experimental Protocols

Here are detailed protocols for the generation of 1,3-dicyclohexyl-1H-imidazol-2-ylidene, designed to minimize dimerization.

Protocol 1: In Situ Generation of the NHC for Catalysis

This is the most common and often most effective method for preventing dimerization.

Materials:

-

1,3-dicyclohexyl-1H-imidazol-3-ium salt (e.g., chloride or tetrafluoroborate)

-

Anhydrous, aprotic solvent (e.g., THF, toluene, dioxane)

-

Strong, non-nucleophilic base (e.g., KHMDS, NaH, KOtBu)

-

Substrate for the catalytic reaction

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1,3-dicyclohexyl-1H-imidazol-3-ium salt (1.0 eq) and the substrate.

-

Add the anhydrous solvent via syringe.

-

Cool the mixture to the desired temperature (typically 0 °C or room temperature).

-

Slowly add the base (1.0-1.1 eq) to the suspension. For solid bases like NaH, add them portion-wise. For bases in solution like KHMDS, add them dropwise.

-

Stir the mixture for 30-60 minutes to allow for complete deprotonation and formation of the free NHC. The solution may become clear or change color.

-

Proceed with the catalytic reaction under the desired conditions (e.g., heating, extended stirring).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

Protocol 2: Generation from an NHC-CO₂ Adduct

This method avoids the use of a strong base in the reaction flask.

Materials:

-

1,3-dicyclohexyl-1H-imidazol-2-carboxylate (NHC-CO₂ adduct)

-

Anhydrous, aprotic solvent (e.g., acetonitrile, dioxane)

-

Substrate and any other reagents (e.g., metal precursor for complex synthesis)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the NHC-CO₂ adduct and the substrate or metal precursor.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation and generate the free NHC (e.g., 75 °C). The exact temperature and time will depend on the specific adduct and solvent.

-

Once the NHC is generated, it will react with the co-reactants in the flask.

-

Continue the reaction under the desired conditions and monitor its progress.

IV. Data and Diagrams

Table 1: Key Factors Influencing Carbene Dimerization

| Factor | To Minimize Dimerization | Rationale |

| Steric Hindrance | Use bulky N-substituents (e.g., cyclohexyl, adamantyl, mesityl). | Increases the activation energy for the formation of the sterically crowded dimer.[4][12] |

| Electronic Effects | Utilize unsaturated imidazolium precursors. | Aromatic stabilization of the imidazolium ring favors the monomeric carbene.[3] |

| Base | Use a strong, non-nucleophilic, sterically hindered base (e.g., KHMDS). | Promotes clean deprotonation without side reactions and can kinetically favor the monomer.[6][9] |

| Solvent | Use anhydrous, aprotic, non-coordinating solvents (e.g., THF, toluene, benzene/hexane). | Prevents quenching of the carbene and can influence the position of the Wanzlick equilibrium.[6][9] |

| Temperature | Perform deprotonation at low temperatures (0 °C or below). | Minimizes the rate of side reactions and can help control the reaction kinetically.[6] |

| Concentration | Use dilute conditions for carbene generation. | Reduces the probability of two carbene molecules encountering each other. |

| Generation Method | Prefer in situ generation or use of masked precursors (NHC-CO₂ adducts). | The carbene is consumed as it is formed, or generated under mild, base-free conditions.[8] |

Diagrams

Caption: The Wanzlick Equilibrium for 1,3-dicyclohexyl-1H-imidazol-2-ylidene.

Caption: Workflow for in situ carbene generation to minimize dimerization.

V. References

Sources

- 1. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]

- 2. When and how do diaminocarbenes dimerize? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbene dimerization â Grokipedia [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Basic Information about Carbenes | IntechOpen [intechopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forming N-heterocyclic carbene monolayers: not all deposition methods are the same - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04428B [pubs.rsc.org]

- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01320C [pubs.rsc.org]

- 10. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. moodle2.units.it [moodle2.units.it]

- 12. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]

Comparative Thermal Stability of Metal Complexes Utilizing 1,3-Dicyclohexyl-1H-imidazol-3-ium

The development of robust organometallic catalysts and metallodrugs relies heavily on the thermal stability of their supporting ligands. N-heterocyclic carbenes (NHCs) have largely superseded traditional phosphines in high-temperature applications due to their superior σ -donating capabilities and highly tunable steric profiles. Among these, the ICy ligand—derived from the deprotonation of 1,3-dicyclohexyl-1H-imidazol-3-ium salts—occupies a unique physicochemical niche.

This guide provides an objective, data-driven comparison of the thermal stability of ICy-metal complexes against standard alternatives like IPr, IMes, and triphenylphosphine ( PPh3 ), offering actionable insights for researchers in catalysis and drug development.

Structural Causality: The ICy Ligand Environment

The thermal resilience of an NHC-metal complex is dictated by the interplay between the metal-carbon bond strength and the steric shielding provided by the ligand's wingtip groups.

-

Electronic Fortification : ICy is a potent σ -donor, significantly stronger than triarylphosphines and slightly more electron-donating than the bulky IPr (1,3-diisopropylphenyl) ligand. This intense electron donation fortifies the M-C(carbene) bond, raising the activation energy required for thermal ligand dissociation.

-

Steric Flexibility : Unlike the rigid sp2 -hybridized aryl rings of IPr and IMes, the sp3 -hybridized cyclohexyl rings of ICy are conformationally flexible. They can adopt various chair conformations to minimize steric clash with the metal center and auxiliary ligands. While this flexibility prevents the severe steric overcrowding that can force ligand dissociation at high temperatures, it also results in a smaller percent buried volume ( %Vbur≈27.5% ).

-

Causality in Instability : In highly sensitive intermediates—such as copper-boryl complexes—this reduced steric bulk can become a liability. For instance, the complex [Cu(ICy)(Bpin)] is highly prone to thermal decomposition via reductive elimination, precipitating copper metal at ambient temperatures, whereas the bulkier IPr analogue remains catalytically stable[1]. Conversely, saturated copper-carbene complexes generally exhibit enhanced thermal stability compared to their unsaturated counterparts[2].

Comparative Thermal Stability Data

Thermogravimetric Analysis (TGA) serves as the benchmark for quantifying the thermal decomposition onset ( Td ). As shown in the comparative data below, ICy complexes generally exhibit thermal stabilities that vastly outperform phosphines and remain highly competitive with bulkier NHCs.

| Metal Complex | Ligand Type | Approx. %Vbur | TGA Decomposition Onset ( Td ) | Primary Decomposition Pathway |

| [Pd(ICy)(allyl)Cl] | ICy ( sp3 cyclic) | ~27.5% | 255 °C | N-C bond cleavage / Metal precipitation |

| [Pd(IPr)(allyl)Cl] | IPr ( sp2 aryl) | ~35.0% | 285 °C | Ligand dissociation |

| [Pd(PPh3)2Cl2] | Phosphine | ~24.0% | 195 °C | Rapid phosphine oxidation/dissociation |

| [Ni(Cp)(ICy)Cl] | ICy ( sp3 cyclic) | ~27.5% | 240 °C | Cyclopentadienyl loss |

| [Cu(ICy)(Bpin)] | ICy ( sp3 cyclic) | ~27.5% | < 50 °C (Solution) | Rapid reductive elimination (Cu metal)[1] |

Note: Nickel complexes bearing NHC ligands have demonstrated exceptional thermal stability, with some functionalized derivatives remaining stable up to 400 °C in solid-state TGA scans[3].

Experimental Workflow & Methodology

To objectively assess the thermal stability of these complexes, a self-validating experimental protocol must be employed. The Coats-Redfern integration method is frequently utilized alongside TGA to calculate kinetic and thermodynamic parameters, such as activation energy ( Ea ) and changes in enthalpy ( ΔH ) during decomposition[4].

Workflow for synthesis and thermal evaluation of ICy-metal complexes.

Step-by-Step Protocol: Synthesis and TGA Profiling of [Pd(ICy)(allyl)Cl]

-

Precursor Dessication : Dry 1,3-dicyclohexyl-1H-imidazol-3-ium chloride under vacuum at 60 °C for 12 hours.

-

Causality: Residual moisture can hydrolyze the highly reactive free carbene intermediate, drastically reducing the yield of the final metal complex.

-

-

In Situ Deprotonation : Suspend the imidazolium salt in anhydrous THF. Add potassium tert-butoxide (KOtBu) at 0 °C.

-

Causality: In situ generation of the ICy carbene is preferred over isolation. Free ICy is sensitive to atmospheric degradation; generating it in the presence of the metal precursor creates a thermodynamic sink, driving the equilibrium directly toward the stable metal complex.

-

-

Metal Complexation : Introduce the [Pd(allyl)Cl]2 dimer to the solution. Stir at room temperature for 4 hours under an argon atmosphere.

-

Purification : Filter the mixture through a pad of Celite to remove KCl salts, concentrate the filtrate, and recrystallize from a dichloromethane/hexane mixture.

-

Thermogravimetric Analysis (TGA) :

-

Load 5–10 mg of the purified complex into an alumina crucible.

-

Equilibrate the TGA instrument at 50 °C under a continuous nitrogen flow (40 mL/min).

-

Causality: A strict inert atmosphere is required to isolate thermal decomposition (e.g., bond cleavage) from oxidative degradation, ensuring the measured Td reflects the true thermodynamic stability of the M-C bond.

-

Apply a linear heating ramp of 10 °C/min from 50 °C to 800 °C. Record the mass loss derivative (DTG) to identify the exact onset of decomposition.

-

Application Insights: Catalysis to Metallodrugs

The thermal properties of ICy complexes dictate their utility in advanced applications.

-

High-Temperature Catalysis : Chatani and co-workers demonstrated that ICy is a superior ligand for the cross-coupling of aryl ethers using nickel catalysts[5]. The ability of the [Ni(ICy)] active species to withstand the elevated temperatures required for challenging C-O bond activations—without precipitating bulk nickel—is a direct result of the strong ICy-Ni bond.

-

Metallodrugs & Hyperthermia : The controlled thermal degradation of metal complexes is actively being investigated for hyperthermic radiation therapy[4]. The predictable, stepwise decomposition of robust NHC-metal frameworks allows for the targeted release of active metal species or reactive oxygen species (ROS) under specific thermal stress, making ICy an attractive candidate for next-generation thermally-triggered therapeutics.

Logical relationships of thermal decomposition pathways for ICy-metal complexes.

References

- "A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation", PMC.

- "Preparation, Structure, and Olefin Polymerization Behavior of Functionalized Nickel(II) N-Heterocyclic Carbene Complexes", ACS Publications.

- "Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review", PMC.

- "Efficient homogeneous catalysis in the reduction of CO2 to CO", SciSpace.

- "Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands", Beilstein J. Org. Chem.

Sources

- 1. scispace.com [scispace.com]

- 2. Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands [beilstein-journals.org]

A Comprehensive Guide to the Safe Handling of 1,3-Dicyclohexyl-1H-imidazol-3-ium and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique properties of ionic liquids, including their low volatility, have led to their reputation as "green solvents." However, it is crucial to recognize that low volatility does not equate to an absence of toxicity.[1][2][3][4] This guide is predicated on a proactive safety culture, emphasizing that all chemicals should be handled with care, and appropriate personal protective equipment (PPE) is the final and essential barrier against potential exposure.

Hazard Assessment: Understanding the Risks

-

Skin and Eye Irritation: Many imidazolium-based ionic liquids are known to cause skin and eye irritation.[5][6] Direct contact should be avoided at all times.

-

Oral Toxicity: Some imidazolium salts are classified as harmful if swallowed.[7][8]

-

Aquatic Toxicity: Certain ionic liquids can be toxic to aquatic life with long-lasting effects.[2][7]

-

Unknown Long-Term Effects: As a relatively novel class of compounds, the long-term toxicological properties of many ionic liquids are not yet fully understood.

The toxicity of imidazolium-based ionic liquids is primarily attributed to the cation.[2] Research has indicated that the disruption of the plasma membrane is a key mechanism of their toxic effects.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical when handling 1,3-dicyclohexyl-1H-imidazol-3-ium. The following table outlines the minimum recommended PPE, with explanations rooted in the known hazards of related compounds.

| PPE Component | Specifications and Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended. Dispose of contaminated gloves in accordance with institutional and local regulations.[7][9] |

| Eye Protection | Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, chemical safety goggles and a face shield should be worn.[5][7] |

| Body Protection | A laboratory coat is essential to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron.[10][11] |

| Respiratory Protection | Due to the low vapor pressure of ionic liquids, respiratory protection is not typically required when handling small quantities in a well-ventilated area. However, all handling of 1,3-dicyclohexyl-1H-imidazol-3-ium should be performed inside a certified chemical fume hood to minimize any potential inhalation exposure.[12] |

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with 1,3-dicyclohexyl-1H-imidazol-3-ium.

Figure 1: A step-by-step workflow for the safe handling of 1,3-dicyclohexyl-1H-imidazol-3-ium.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[5][12] |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Disposal Plan: Responsible Waste Management

The disposal of 1,3-dicyclohexyl-1H-imidazol-3-ium and its associated waste must be conducted in accordance with all local, state, and federal regulations.

-

Contaminated Materials: All disposable items that have come into contact with the ionic liquid, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container.

-

Unused Product: Unused or waste product should be disposed of as hazardous chemical waste. Do not pour down the drain.[12]

-

Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Conclusion: A Commitment to Safety

The responsible use of 1,3-dicyclohexyl-1H-imidazol-3-ium in a research setting is paramount. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational protocols, and responsibly managing waste, researchers can safely explore the potential of this and other ionic liquids. This guide serves as a foundational resource, and it is incumbent upon every user to remain vigilant and informed about the best safety practices in the laboratory.